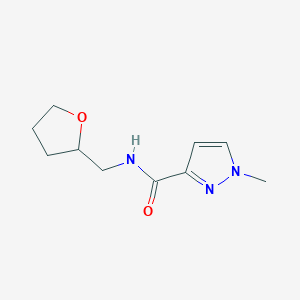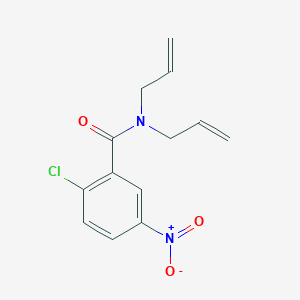![molecular formula C15H14FNOS B7484612 4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide](/img/structure/B7484612.png)
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide is an organic compound that features a benzamide core with a fluorophenyl and a methylsulfanylmethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 3-fluorobenzylthiourea.
Formation of the Methylsulfanylmethyl Intermediate: The 3-fluorobenzylthiourea is then treated with methyl iodide to introduce the methylsulfanylmethyl group, resulting in 3-fluorophenylmethylsulfanylmethylthiourea.
Formation of the Benzamide Core: The final step involves the reaction of 3-fluorophenylmethylsulfanylmethylthiourea with benzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the benzamide core facilitates its incorporation into biological systems. The methylsulfanylmethyl group may contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Chlorophenyl)methylsulfanylmethyl]benzamide
- 4-[(3-Bromophenyl)methylsulfanylmethyl]benzamide
- 4-[(3-Methylphenyl)methylsulfanylmethyl]benzamide
Uniqueness
4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-14-3-1-2-12(8-14)10-19-9-11-4-6-13(7-5-11)15(17)18/h1-8H,9-10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZBRTFPTOITSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSCC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
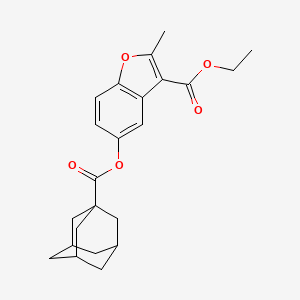
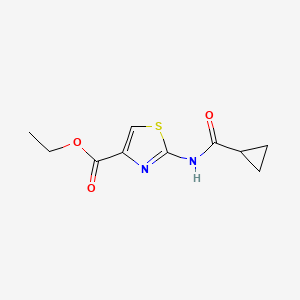
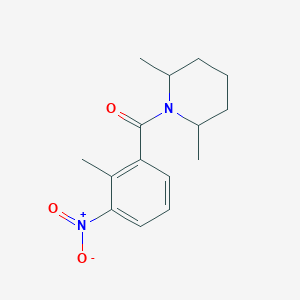
![2-Methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7484549.png)
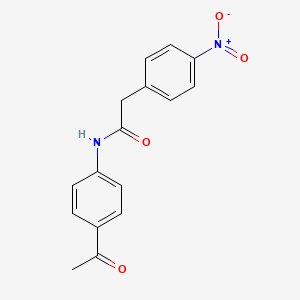
![N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7484567.png)
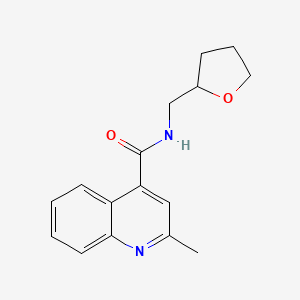
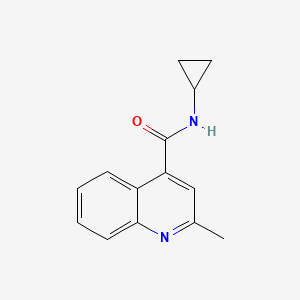
![1H-indazol-3-yl-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7484583.png)
![N-cyclooctyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7484591.png)
![4-[2,2-bis(benzenesulfonyl)ethenyl]-N,N-diethylaniline](/img/structure/B7484605.png)
![4-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanylmethyl]-7-hydroxychromen-2-one](/img/structure/B7484618.png)
